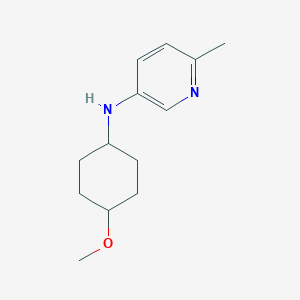
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid (DCMC) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCMC belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exerts its biochemical and physiological effects through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, and their inhibition by 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid results in the reduction of inflammation. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also modulates the activity of certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in various physiological processes.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also exhibits anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, including its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid and its potential side effects. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid may also have potential applications in the development of new drugs and therapies for various diseases.
Synthesemethoden
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid can be synthesized through the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with N-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol and diisopropylcarbodiimide. The reaction results in the formation of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been extensively used in scientific research due to its ability to inhibit certain enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9(15(18)19)10(2)16-14(17)12-7-11-5-3-4-6-13(11)20-8-12/h3-6,9-10,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSRYHRZDFZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1CC2=CC=CC=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)